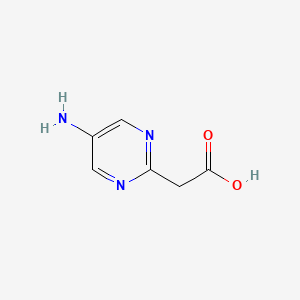

2-(5-Aminopyrimidin-2-yl)acetic acid

Description

Contextual Significance of Pyrimidine-based Acetic Acid Derivatives in Chemical and Biological Sciences

The pyrimidine (B1678525) ring, a fundamental component of nucleic acids DNA and RNA, is a privileged scaffold in medicinal chemistry. organic-chemistry.orgnih.gov Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netijpsjournal.comgsconlinepress.commdpi.comresearchgate.net The incorporation of an acetic acid moiety onto the pyrimidine core introduces a crucial functional group that can significantly influence the molecule's physicochemical properties and its interactions with biological targets. nih.gov This carboxylic acid group can act as a hydrogen bond donor and acceptor, and its ionizable nature can facilitate interactions with the active sites of enzymes and receptors.

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. chemicalbook.comgoogle.com These often involve the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines. researchgate.netmdpi.com The use of acetic acid is common in these synthetic pathways, either as a catalyst or as a reagent itself. researchgate.net The versatility of pyrimidine chemistry allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles.

Rationale for Focused Academic Investigation of 2-(5-Aminopyrimidin-2-yl)acetic Acid

The specific focus on this compound stems from a confluence of factors. The presence of the amino group at the 5-position and the acetic acid side chain at the 2-position of the pyrimidine ring creates a unique electronic and steric environment. The amino group, a powerful hydrogen bond donor and a site for further functionalization, can significantly modulate the compound's biological activity. ijpsjournal.com

While extensive research has been conducted on a wide array of pyrimidine derivatives, a detailed investigation into this particular isomer has been comparatively limited. This knowledge gap presents a compelling opportunity for academic exploration. The structural features of this compound suggest its potential as a lead compound for the development of novel therapeutic agents. Its similarity to other biologically active pyrimidines warrants a dedicated study to unlock its specific pharmacological potential.

Below is a table summarizing the key chemical properties of this compound, gathered from available chemical databases.

| Property | Value | Source |

| Molecular Formula | C6H7N3O2 | PubChem |

| Molecular Weight | 153.14 g/mol | PubChem |

| CAS Number | 889950-39-8 | ChemicalBook |

| Predicted Boiling Point | 390.5±27.0 °C | ChemicalBook chemicalbook.com |

| Predicted Density | 1.353±0.06 g/cm3 | ChemicalBook chemicalbook.com |

| Predicted pKa | 3.67±0.10 | ChemicalBook chemicalbook.com |

Note: The boiling point, density, and pKa values are predicted and may not reflect experimentally determined values.

Overview of Key Research Avenues for this compound

The unique structural attributes of this compound open up several promising avenues for future research. A primary focus would be the development of efficient and scalable synthetic routes to access this compound and its derivatives. While general methods for pyrimidine synthesis exist, optimizing a pathway specifically for this molecule would be a crucial first step. organic-chemistry.orggoogle.com

A significant area of investigation will be the comprehensive evaluation of its biological activities. Drawing parallels from other aminopyrimidine derivatives, key areas of interest would include its potential as an anticancer, antimicrobial, or anti-inflammatory agent. gsconlinepress.commdpi.comresearchgate.net For instance, many 2-aminopyrimidine (B69317) derivatives have shown potent activity as kinase inhibitors, a class of enzymes frequently implicated in cancer. gsconlinepress.com Furthermore, the structural similarity to components of nucleic acids suggests potential applications in antiviral research. researchgate.net

Another important research direction would involve the exploration of its coordination chemistry. The nitrogen atoms of the pyrimidine ring and the carboxylic acid group provide potential binding sites for metal ions, suggesting applications in the development of novel metal-based drugs or as ligands in catalysis.

Finally, computational and molecular modeling studies will be instrumental in predicting the compound's interactions with various biological targets. These in-silico approaches can guide the rational design of more potent and selective analogs, accelerating the drug discovery process.

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-(5-aminopyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1,7H2,(H,10,11) |

InChI Key |

SHYOUXPXKMGATQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Aminopyrimidin 2 Yl Acetic Acid and Its Precursors

Established Synthetic Pathways for Pyrimidine-2-yl Acetic Acid Derivatives

Traditional synthetic routes to pyrimidine-2-yl acetic acid derivatives often rely on robust and well-understood chemical transformations, including condensation and coupling reactions.

Condensation reactions are fundamental to the formation of the pyrimidine (B1678525) ring. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or amidine derivative. For the synthesis of pyrimidine-2-yl acetic acid derivatives, a precursor containing the acetic acid side chain would be required.

The Biginelli reaction, a classic three-component reaction, assembles 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov Modifications of this reaction can be employed to generate highly substituted pyrimidines. Another key condensation approach is the Pinner synthesis, which involves the reaction of 1,3-dicarbonyl compounds with amidines. researchgate.net

A general approach could involve the condensation of a β-keto ester, carrying the desired acetic acid ester group, with guanidine to form the 2-aminopyrimidine (B69317) ring. Subsequent introduction of the amino group at the 5-position, for instance, via nitration followed by reduction, would lead to the target scaffold. A reported synthesis of 2-aminopyrimidine derivatives involves the treatment of a β-ketoester with guanidine hydrochloride in the presence of potassium carbonate, often accelerated by microwave irradiation. rsc.org

The following table summarizes representative condensation reactions for the synthesis of pyrimidine derivatives.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethyl cyanoacetate, Aldehydes, Thiourea | K₂CO₃ | 5-Cyano-4-oxo-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidines | Moderate | researchgate.net |

| β-ketoester, Guanidine hydrochloride | K₂CO₃, Microwave | 5- and 6-substituted 2-aminopyrimidines | Good | rsc.org |

| 2-Amino-4,6-dichloropyrimidine (B145751), Various amines | Triethylamine, 80–90 °C, Solvent-free | Substituted 2,4-diaminopyrimidines | Good to Excellent | mdpi.comnih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the synthesis of substituted pyrimidines. These reactions typically involve the coupling of a halopyrimidine with a boronic acid derivative. For the synthesis of the target molecule, a 5-amino-2-halopyrimidine could be coupled with a suitable boronic acid ester containing the acetic acid moiety.

Alternatively, a patent describes the synthesis of pyrimidine-2-acetic acid esters by reacting a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst. google.com This method directly introduces the acetic acid ester group at the C2 position. The free acid can then be obtained by hydrolysis.

The synthesis of the key precursor, 5-aminopyrimidine (B1217817), can be achieved by the catalytic reduction of 4,6-dichloro-5-aminopyrimidine using a palladium on carbon (Pd/C) catalyst. guidechem.comchemicalbook.com

The table below outlines examples of coupling reactions for the synthesis of related heterocyclic structures.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 5-Pyrimidylboronic acid, 2-Bromo-5-nitrothiophene | Pd(PPh₃)₂Cl₂, Na₂CO₃, Dioxane | 5-(5-Nitrothien-2-yl)pyrimidine | 87% | nih.gov |

| 2-Halomethylpyrimidine, CO, Alcohol (ROH) | Palladium-phosphine complex, Base | Pyrimidine-2-acetic acid ester | Not specified | google.com |

| 5-Amino-4,6-dichloropyrimidine | 10% Pd/C, H₂, NaOH | 5-Aminopyrimidine | 95% | chemicalbook.com |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. researchgate.netpsu.edu Several MCRs have been developed for the synthesis of pyrimidine derivatives. researchgate.net These reactions often involve the condensation of three or more starting materials to rapidly build the heterocyclic core with various substituents.

For instance, a three-component reaction of an aldehyde, malononitrile (B47326), and a benzamidine (B55565) derivative can yield highly substituted pyrimidines. researchgate.net An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported, proceeding through a sequence of condensation and dehydrogenation steps. bohrium.comorganic-chemistry.org This method allows for the regioselective synthesis of unsymmetrically substituted pyrimidines. bohrium.comorganic-chemistry.org

The development of an MCR for 2-(5-Aminopyrimidin-2-yl)acetic acid would likely involve a precursor bearing the acetic acid side chain, which would react with components that build the 5-aminopyrimidine scaffold in a single pot.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Urea/Thiourea | Acid or Base | Dihydropyrimidinone | nih.gov |

| Three-component | Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe₃O₄ particles, Solvent-free | Pyrimidine derivatives | researchgate.net |

| Iridium-catalyzed MCR | Amidines, Alcohols | PN₅P-Ir-pincer complex | Substituted pyrimidines | bohrium.comorganic-chemistry.org |

Novel Synthetic Routes and Methodological Advancements

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient methods for the preparation of heterocyclic compounds.

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net Key innovations include the use of microwave irradiation and ultrasound assistance, which can significantly shorten reaction times and improve yields. nih.govnih.govnanobioletters.com

The synthesis of 2-aminopyrimidine derivatives has been successfully carried out under solvent-free conditions, for example, by the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. mdpi.comnih.gov The use of water as a green solvent is also gaining prominence in pyrimidine synthesis. researchgate.net For instance, the direct three-component condensation of 6-aminouracil, arylaldehydes, and malononitrile can be performed over nanocrystalline MgO in water. researchgate.net

| Green Technique | Reactants | Conditions | Advantage | Reference |

| Microwave-assisted synthesis | β-ketoester, Guanidine hydrochloride | Solvent-free, K₂CO₃ | Rapid, High yield | rsc.org |

| Ultrasound-assisted synthesis | Chalcones, Guanidine | - | Shorter reaction times, Higher yields | nih.gov |

| Solvent-free reaction | 2-Amino-4,6-dichloropyrimidine, Amines | 80–90 °C | No solvent, Easy workup | mdpi.comnih.gov |

| On-water synthesis | Arylglyoxals, Barbituric acids, 6-Aminopyrimidinediones | Non-catalytic | Environmentally benign | researchgate.net |

Flow systems can be particularly advantageous for reactions that require hazardous reagents or operate under high pressure or temperature. For example, the direct amination of 5-alkoxymethylpyrimidines with ammonia (B1221849) in the presence of a catalyst to produce 2-methyl-4-amino-5-aminomethylpyrimidine has been described, a process that could be adapted to a continuous flow setup for improved safety and efficiency. google.com The scalability of flow systems makes them attractive for the industrial production of pharmaceutical intermediates.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound Analogues

The efficient synthesis of this compound analogues is contingent on the careful optimization of reaction parameters. Researchers have explored various conditions to maximize yields and purity of these and structurally related pyrimidine compounds.

A notable approach involves the synthesis of 2-aminopyrimidine derivatives through a solvent-free reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This method has demonstrated good to excellent yields, generally ranging from 81% to 88%. mdpi.comsemanticscholar.org For instance, the reaction of 2-amino-4,6-dichloropyrimidine with phenylamine yielded 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine with an 83% yield after 5 hours at 80-90 °C. mdpi.com Similarly, the synthesis of pyrrole-aminopyrimidine ensembles through the cyclocondensation of acylethynylpyrroles with guanidine nitrate (B79036) has been reported with yields of up to 91%. researchgate.net

The optimization of reaction temperature has been shown to be a critical factor. In the multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, a related class of compounds, the yield was significantly influenced by temperature. A study demonstrated that by increasing the reaction temperature from 40 °C to 80 °C, the yield of the desired product increased from 20% to 75%. semanticscholar.org

Furthermore, the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are structurally analogous to the target compound, has been achieved with moderate to excellent yields through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. This highlights a versatile method for constructing the pyrimidine core.

To illustrate the impact of reaction conditions on yield, the following interactive table summarizes the optimization of a three-component reaction for the synthesis of a 2-aminopyridine (B139424) derivative, which serves as a model for the synthesis of related aminopyrimidine structures.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 25 | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 49 |

| 4 | 80 | 3 | 75 |

| Data sourced from a study on the synthesis of 2-amino-3-cyanopyridine derivatives, demonstrating the effect of temperature on reaction yield. semanticscholar.org |

These findings underscore the importance of systematic optimization of parameters such as temperature, solvent, and catalyst to achieve high yields in the synthesis of this compound analogues and related heterocyclic compounds.

Stereoselective Synthetic Strategies for Chiral Derivatives of this compound

The development of stereoselective synthetic methods to access chiral derivatives of this compound is crucial for investigating their stereospecific interactions in biological systems. Chiral drugs can exhibit significantly different pharmacological and toxicological profiles between enantiomers. nih.gov

One promising strategy for the synthesis of chiral pyrimidine derivatives is the rhodium-catalyzed asymmetric allylation of pyrimidines. This method provides a direct route to branched N-allylpyrimidine analogues with high regio- and enantioselectivity (up to >40:1 B/L and 99% ee). nih.gov These chiral pyrimidine acyclic nucleosides can serve as versatile intermediates for further functionalization.

Another powerful technique is the asymmetric cyclopropanation of pyrimidine-substituted acrylates. This approach has been utilized to construct chiral cyclopropyl (B3062369) pyrimidine carbocyclic nucleoside analogues bearing a quaternary center with good yields (76–93%) and high enantiomeric excesses (73–96% ee). researchgate.net The resulting axis chirality, arising from restricted rotation around the N-C bond, is a notable feature of these molecules. researchgate.net

Furthermore, asymmetric Michael addition reactions represent a viable route for introducing chirality. For instance, the conjugate addition of nitroalkanes to α,β-unsaturated ketones, catalyzed by a primary amine-thiourea catalyst, can produce γ-nitro ketones with high enantioselectivities (up to 98% ee). mdpi.com These intermediates can be further elaborated to chiral carboxylic acids.

The application of racemization-free coupling reagents is also a key consideration in the synthesis of chiral amides and peptides, a strategy that can be adapted for the synthesis of chiral derivatives of this compound where the acetic acid moiety is modified to an amide. rsc.org

The following table presents a selection of stereoselective synthetic strategies applicable to the synthesis of chiral pyrimidine derivatives, which could be adapted for the target compound.

| Strategy | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Yield |

| Rhodium-Catalyzed Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral Diphosphine | Chiral Pyrimidine Acyclic Nucleosides | Up to 99% | Up to 95% |

| Asymmetric Michael-Initiated Cyclopropanation | (DHQD)₂AQN | Chiral Cyclopropyl Pyrimidine Carbocyclic Nucleosides | 73-96% | 76-93% |

| Asymmetric Michael Addition | Primary Amine-Thiourea Catalyst | γ-Nitro Ketones | Up to 98% | 83-85% |

| This table summarizes key findings from various studies on stereoselective synthesis of pyrimidine derivatives and related compounds. nih.govresearchgate.netmdpi.com |

These stereoselective strategies provide a toolbox for the synthesis of enantiomerically enriched derivatives of this compound, opening avenues for the exploration of their chiral-specific properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Aminopyrimidin 2 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative, N-benzylidine-2-aminopyrimidine, the signal for the -CH=N- proton appears in the range of 8.21-9.67 ppm. researchgate.net For 2-aminopyrimidine (B69317) itself, the amino protons (–NH₂) typically resonate as a broad singlet. chemicalbook.com The pyrimidine (B1678525) ring protons exhibit characteristic chemical shifts depending on their position and the electronic effects of the substituents. For instance, in 6-chloro-4-(N-(3-methoxy)phenyl)-2,4-pyrimidinediamine, the proton at the C5 position of the pyrimidine ring appears as a singlet at δ 5.99 ppm. mdpi.com

The methylene (B1212753) protons (–CH₂–) of the acetic acid moiety in 2-(5-Aminopyrimidin-2-yl)acetic acid are expected to appear as a singlet, with a chemical shift influenced by the adjacent electron-withdrawing pyrimidine ring and the carboxylic acid group. The amino group protons (–NH₂) at the 5-position would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration. The protons on the pyrimidine ring itself would present as distinct signals, with their coupling patterns and chemical shifts providing key structural information.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H (on C4/C6 of pyrimidine) | 8.0 - 8.5 | Doublet |

| H (on C4/C6 of pyrimidine) | 8.0 - 8.5 | Doublet |

| –CH₂– (acetic acid) | 3.5 - 4.0 | Singlet |

| –NH₂ (on C5) | 5.0 - 6.0 | Broad Singlet |

| –COOH | 10.0 - 12.0 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

For a derivative, N-benzylidine-2-aminopyrimidine, the carbon of the -CH=N- group shows a signal in the range of 161.67-166.64 ppm. researchgate.net In the case of 2-aminopyridine (B139424), a structurally related compound, the carbon atoms of the pyridine (B92270) ring appear in the aromatic region of the spectrum. chemicalbook.com The carbonyl carbon (C=O) of the carboxylic acid group in acetic acid itself resonates at approximately 177 ppm in D₂O.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the pyrimidine ring will resonate in the aromatic region, with their specific shifts influenced by the amino and acetic acid substituents. The methylene carbon of the acetic acid moiety will appear in the aliphatic region, likely between 40 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C2 (Pyrimidine) | 160 - 165 |

| C4/C6 (Pyrimidine) | 155 - 160 |

| C5 (Pyrimidine) | 110 - 120 |

| –CH₂– (Acetic Acid) | 40 - 50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (–NH₂) are anticipated in the region of 3300-3500 cm⁻¹. For some 2-aminopyrimidine derivatives, these bands have been observed in the range of 3456-3182 cm⁻¹. ijirset.com The O-H stretch of the carboxylic acid group will appear as a very broad band, typically from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching bands.

The C=O stretching vibration of the carboxylic acid is a strong, sharp band expected around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to absorptions in the 1400-1600 cm⁻¹ region. Finally, the C-N stretching vibrations will be observed in the 1200-1350 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| –NH₂ | N-H Stretch | 3300 - 3500 |

| –COOH | O-H Stretch | 2500 - 3300 (broad) |

| C-H (aliphatic) | C-H Stretch | 2850 - 3000 |

| C=O | C=O Stretch | 1700 - 1730 |

| C=N, C=C (pyrimidine) | Ring Stretch | 1400 - 1600 |

| C-N | C-N Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate the structure.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. In the case of a related compound, 2-amino-2-(pyridin-2-yl)acetic acid, the [M+H]⁺ ion is observed in positive mode ESI-MS. The fragmentation of pyrimidine derivatives often involves cleavage of the side chains and fragmentation of the pyrimidine ring itself. ijirset.com

A likely fragmentation pathway for this compound would involve the loss of the carboxylic acid group (–COOH), resulting in a fragment with an m/z corresponding to the loss of 45 Da. Another common fragmentation is the loss of the entire acetic acid side chain. The fragmentation of the pyrimidine ring can lead to the formation of smaller, characteristic ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 167.15 | Molecular Ion |

| [M - COOH]⁺ | 122.10 | Loss of carboxylic acid group |

| [M - CH₂COOH]⁺ | 108.09 | Loss of acetic acid moiety |

| Pyrimidine Ring Fragments | Various | Resulting from ring cleavage |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is useful for studying conjugated systems and the electronic properties of molecules. The UV-Vis spectrum of a similar compound, 2-(4-Cyanophenylamino) acetic acid, has been investigated, with calculated HOMO-LUMO energies indicating charge transfer within the molecule. mdpi.com

The pyrimidine ring in this compound contains π-electrons and is expected to exhibit strong UV absorption. The presence of the amino and carboxylic acid groups will influence the position and intensity of the absorption bands. Studies on 2-aminobenzimidazole, another heterocyclic amine, have shown that the solvent can affect the absorption maxima. researchgate.net

Photoluminescence (PL) spectroscopy provides information about the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, those with rigid, conjugated systems often exhibit fluorescence. The study of related pyrimidine derivatives could reveal potential luminescent properties for this compound, which might be influenced by factors such as pH and solvent polarity.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov It provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, studies on related compounds, such as salts of 2,4-diaminopyrimidine (B92962) with dicarboxylic acids, reveal extensive hydrogen bonding networks. ibb.waw.pl In these structures, the pyrimidine ring often participates in hydrogen bonding through its nitrogen atoms and amino groups, while the carboxylic acid groups form strong hydrogen bonds with each other or with the pyrimidine moieties. ibb.waw.pl

A hypothetical crystal structure of this compound would likely feature a planar pyrimidine ring. The acetic acid side chain would have specific bond lengths and angles, and its conformation relative to the pyrimidine ring would be determined. The crystal packing would be dominated by a network of intermolecular hydrogen bonds involving the amino group, the pyrimidine ring nitrogens, and the carboxylic acid group, leading to the formation of a stable three-dimensional supramolecular architecture.

Computational and Theoretical Chemistry Studies of 2 5 Aminopyrimidin 2 Yl Acetic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the intrinsic properties of 2-(5-aminopyrimidin-2-yl)acetic acid at the electronic level. These computational techniques offer a powerful lens through which to view the molecule's behavior.

The electronic structure of pyrimidine (B1678525) derivatives is a key determinant of their chemical behavior. mdpi.com The arrangement of valence electrons and the nature of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap typically suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on related systems can provide an estimation of this energy gap.

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Pyrimidine Derivatives from DFT Studies

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 4.331 | |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 3.605 | |

| Imidazo[1,2-a]pyrimidine derivatives | DFT/B3LYP/6-31G(d,p) | - | - | ~4.0-4.5 | nih.gov |

Note: The data presented is for structurally related compounds and serves as an illustrative guide to the potential electronic properties of this compound.

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. rsc.org Conversely, the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These indices are derived from the change in electron density upon the addition or removal of an electron and can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. While specific Fukui function analyses for this compound are not detailed in the provided search results, the general principles of pyrimidine chemistry suggest that the electron-deficient carbon atoms of the pyrimidine ring (positions 2, 4, and 6) would be susceptible to nucleophilic attack. wikipedia.org

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of molecules, including their conformational preferences and the energetic profiles of chemical reactions.

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy barriers between them. The relative orientation of the carboxylic acid group with respect to the pyrimidine ring is of particular interest, as it can influence the molecule's ability to interact with biological targets or participate in intermolecular interactions. Computational studies on N-(pyrimidyl)-ω-amino acids have demonstrated the importance of intramolecular hydrogen bonding in stabilizing certain conformations. rsc.org It is plausible that an intramolecular hydrogen bond could form between the carboxylic acid group and a nitrogen atom of the pyrimidine ring in this compound, which would significantly impact its preferred conformation.

Reaction pathway simulations, often guided by transition state theory, are employed to map out the energetic landscape of a chemical reaction, from reactants to products, via the transition state. This allows for the calculation of activation energies and reaction rates. For this compound, such simulations could be used to investigate various potential reactions, such as decarboxylation, or its involvement as a reactant in a larger chemical synthesis. The search results did not provide specific examples of reaction pathway simulations for this molecule. However, the general methodologies are well-established and could be readily applied.

Studies on Excited State Proton Transfer Dynamics within Related Pyrimidine-Acid Systems

The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a well-documented process in molecules containing both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, the acidity and basicity of these groups can change dramatically, leading to the transfer of a proton. In pyrimidine derivatives containing a hydroxyl or amino group and a carboxylic acid, ESIPT can be a facile process.

Theoretical studies, often using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the mechanism of ESIPT in related systems. researchgate.net These studies have shown that the proton transfer can occur on an ultrafast timescale, leading to the formation of a transient tautomeric species with distinct photophysical properties, such as a large Stokes shifted fluorescence. While direct studies on this compound are not available, research on analogous pyrimidine-acid systems provides a framework for understanding its potential excited-state dynamics. The presence of the amino group as a potential proton donor and the pyrimidine nitrogen atoms as proton acceptors, in conjunction with the acetic acid moiety, creates a system where complex excited-state proton transfer processes could occur.

Chemical Reactivity and Derivatization Strategies for 2 5 Aminopyrimidin 2 Yl Acetic Acid

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 2-(5-Aminopyrimidin-2-yl)acetic acid is a key structural motif that can undergo several types of reactions. The nitrogen atoms within the ring influence its electronic properties, making it susceptible to both electrophilic and nucleophilic attack, as well as cycloaddition reactions.

The presence of activating groups on the pyrimidine ring can significantly influence its reactivity. For instance, the reaction of halogenated pyrimidines with amines is a fundamental and widely used transformation in pyrimidine chemistry. arkat-usa.org The number and position of electron-withdrawing groups on the pyrimidine ring affect its reactivity towards nucleophilic attack. arkat-usa.org For example, the presence of multiple activating groups, such as chloro and nitro groups, can facilitate the displacement of leaving groups. arkat-usa.org

Furthermore, the pyrimidine scaffold is a common feature in many bioactive compounds and serves as a starting point for the synthesis of fused heterocyclic systems. nih.govmdpi.com Ultrasound irradiation has been shown to be an effective energy source for promoting reactions involving the construction and derivatization of the pyrimidine core, often leading to shorter reaction times and higher yields. nih.gov

Transformations of the Amino Group: Acylation and Condensation Reactions

The primary amino group at the 5-position of the pyrimidine ring is a versatile functional handle for a variety of derivatization reactions, most notably acylation and condensation.

Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. However, the N-acylation of 2-aminopyrimidines can sometimes lead to undesired N,N-diacylation products, particularly in the presence of a base like triethylamine. semanticscholar.org This is attributed to the increased acidity of the initially formed amide, which can be deprotonated to form an anion that rapidly reacts with a second molecule of the acylating agent. semanticscholar.org To achieve selective mono-acylation, alternative procedures may be required. semanticscholar.org

Condensation Reactions: The amino group can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These Schiff bases can then serve as intermediates for the synthesis of various heterocyclic compounds. For instance, reaction with α-mercaptoacetic acid can yield thiazolidin-4-ones, while reaction with glycine (B1666218) can lead to imidazolidin-4-ones.

| Reagent | Product Type | Reference |

| Benzoyl chlorides | N-benzoyl derivatives | semanticscholar.org |

| Benzaldehyde derivatives | Schiff bases | |

| α-Mercaptoacetic acid | Thiazolidin-4-ones | |

| Glycine | Imidazolidin-4-ones | |

| Malic anhydride | Oxazepine-4,7-diones | |

| Phenylisocyanate | Urea (B33335) derivatives | |

| Phenylisothiocyanate | Thiourea derivatives |

Carboxylic Acid Moiety Reactivity: Esterification and Amide Formation

The carboxylic acid group of this compound is another key site for chemical modification, primarily through esterification and amide bond formation. These reactions are fundamental in organic synthesis and are widely employed to create a diverse array of derivatives. libretexts.org

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst leads to the formation of an ester. libretexts.org This is a reversible process, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation can be achieved directly by heating the carboxylic acid and amine, or more commonly, by first activating the carboxylic acid. ambeed.com Activation can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling reagents. google.comacs.org A variety of coupling reagents, including boronic acid derivatives, have been developed for efficient amide bond formation under mild conditions. organic-chemistry.org The reaction of a carboxylic acid with an amine is a cornerstone of peptide synthesis and is crucial for creating molecules with biological activity. libretexts.org

| Reaction Type | Reagent | Product | Key Features | Reference |

| Esterification | Alcohol | Ester | Reversible, acid-catalyzed | libretexts.org |

| Amide Formation | Amine | Amide | Can be direct or require activation | libretexts.orgambeed.com |

| Acyl Halide Formation | Halogenating Agent | Acyl Halide | Intermediate for amide/ester synthesis | google.comacs.org |

Heterocyclic Annulation and Fusion Reactions to Form Novel Scaffolds

The inherent reactivity of the pyrimidine ring and its substituents in this compound provides a platform for the construction of novel fused heterocyclic systems. These annulation and fusion reactions lead to the formation of polycyclic scaffolds with diverse and often enhanced biological activities.

The 2-aminopyrimidine (B69317) moiety is a well-established precursor for the synthesis of various fused heterocycles, including imidazopyrimidines, triazolopyrimidines, pyridopyrimidines, and pyrimidopyrimidines. mdpi.com For example, cyclocondensation reactions of 2-aminopyrimidines with β-enaminones can selectively produce pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reaction with 5-amino-1,2,4-triazole in acidic media can afford 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov

The synthesis of these fused systems often involves multi-step sequences. For instance, pyrimido[1,2-a]pyrimidines have been synthesized from aminopyrimidines through multicomponent reactions with aryl aldehydes and active methylene (B1212753) compounds like barbituric acid. nih.gov The construction of more complex tricyclic systems, such as cycloalka-pyrimido[1,6-a]pyrimidinones, has been achieved through the condensation of formyl cyclic ketones with 6-aminothiouracil. nih.gov

| Reactant 1 | Reactant 2 | Fused Heterocycle | Reference |

| 2-Aminopyrimidine | β-Enaminone | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 2-Aminopyrimidine | 5-Amino-1,2,4-triazole | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |

| Aminopyrimidine | Aryl aldehyde, Barbituric acid | Pyrimido[1,2-a]pyrimidine | nih.gov |

| 6-Aminothiouracil | Formyl cyclic ketone | Cycloalka-pyrimido[1,6-a]pyrimidinone | nih.gov |

Complexation Studies with Metal Ions and Ligand Behavior

The presence of multiple heteroatoms (nitrogen and oxygen) in this compound makes it an excellent candidate for acting as a ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring and the amino group, along with the oxygen atoms of the carboxylate group, can coordinate with a variety of metal ions to form stable metal complexes. nih.gov

The coordination behavior of aminopyridine and aminopyrimidine derivatives has been extensively studied. nih.govekb.eg These ligands can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, leading to the formation of discrete coordination compounds or extended coordination polymers. nih.govnih.gov The resulting metal complexes can exhibit interesting structural features and properties, such as specific geometries (e.g., square planar, octahedral) and dimensionality (e.g., 1D, 3D). nih.gov

The nature of the metal ion and the ligand substituents influences the final structure and properties of the complex. nih.govnsf.gov For example, Cd(II) ions, being soft Lewis acids, tend to form stable complexes with ligands containing sulfur donor atoms, but also readily coordinate with oxygen-containing ligands. nih.gov The study of these metal complexes is important for understanding their potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. nsf.govekb.eg

| Metal Ion | Ligand Type | Resulting Structure | Potential Application | Reference |

| Transition Metals | Aminopyridines | 1D and 3D crystal structures | Werner-type compounds | nih.gov |

| Au(III) | Azo-Schiff base | Square planar complex | Biological screening | ekb.eg |

| Fe(II) | Amino-pyridine | Dimeric complexes | ATRP catalysis | nsf.gov |

| Lanthanides, Na, Co, Cu | 5-Aminopyridine-2-carboxylate | Coordination polymers | Luminescence, magnetic relaxation | nih.gov |

Applications in Organic Synthesis As a Versatile Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The aminopyrimidine framework is a well-established precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The presence of the amino group and the activated methylene (B1212753) group in the acetic acid side chain of 2-(5-Aminopyrimidin-2-yl)acetic acid offers a pathway to construct new rings fused to the pyrimidine (B1678525) core. For instance, 5-aminopyrazoles, which are structurally related to 5-aminopyrimidines, are known to react with various bielectrophilic reagents to form fused pyrazoloazines. beilstein-journals.org This reactivity highlights the potential of the 5-amino group on the pyrimidine ring to act as a key nucleophile in cyclization reactions.

Furthermore, the acetic acid side chain can participate in condensation reactions. For example, in diversity-oriented synthesis, aminoazoles are used to create a wide variety of heterocyclic structures. frontiersin.org The reaction of 5-aminopyrazoles with aldehydes and CH-acids can lead to the formation of pyrazolopyridines after oxidation. frontiersin.org This suggests that this compound could undergo similar transformations, where the amino group and the α-carbon of the acetic acid moiety react with suitable partners to forge new heterocyclic rings, such as pyrrolo[3,2-d]pyrimidines.

The general strategy often involves the condensation of the amino group with one electrophilic center of a reagent, followed by the cyclization of an intermediate by the reaction of another part of the molecule, such as the active methylene group, with a second electrophilic center.

Scaffold for Structural Modification and Analogue Generation to Explore Structure-Activity Relationships

The this compound core serves as an excellent scaffold for generating analogues to investigate structure-activity relationships (SAR). By systematically modifying different parts of the molecule, chemists can probe how structural changes affect the biological activity of the resulting compounds.

Key modifications can be introduced at several positions:

The 5-amino group: This group can be acylated, alkylated, or used in the formation of ureas and thioureas to introduce a variety of substituents.

The carboxylic acid group: This functional group can be converted into esters, amides, or other derivatives, allowing for the introduction of diverse chemical functionalities.

The pyrimidine ring: Although less common, substitution at other positions on the pyrimidine ring, if synthetically accessible, could also be explored.

An example of how modifications on a related pyrimidine scaffold can influence activity is seen in a series of 2,4-disubstituted pyrimidine derivatives studied as cholinesterase inhibitors. nih.gov In this study, altering the substituents at the C-2 and C-4 positions of the pyrimidine ring significantly impacted the inhibitory potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, a pyrrolidine (B122466) substituent at the C-2 position provided better AChE inhibition compared to a morpholine (B109124) group at the same position. nih.gov

Similarly, in the development of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), extensive SAR studies were conducted by modifying substituents at three different positions of the pyrimidine core to optimize potency and lipophilicity. nih.govacs.org These studies underscore the value of the pyrimidine scaffold in medicinal chemistry for fine-tuning the pharmacological properties of drug candidates.

The insights gained from such SAR studies are crucial for the rational design of more potent and selective therapeutic agents. The table below illustrates hypothetical modifications on the this compound scaffold that could be explored in an SAR study.

| Modification Site | Type of Modification | Potential Impact on Properties |

| 5-Amino Group | Acylation with various carboxylic acids | Altering lipophilicity and hydrogen bonding capacity |

| 5-Amino Group | Reductive amination with aldehydes/ketones | Introducing diverse alkyl/aryl substituents |

| Carboxylic Acid | Esterification with different alcohols | Modulating solubility and cell permeability |

| Carboxylic Acid | Amidation with a library of amines | Creating a diverse set of amides for SAR |

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Libraries

The structural features of this compound make it an ideal building block for the synthesis of pharmacologically relevant scaffolds and for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery that enable the rapid synthesis of a large number of compounds. nih.govnih.gov

The this compound molecule contains two distinct points of diversity that can be readily functionalized. For example, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides, while the 5-amino group can be reacted with a library of aldehydes via reductive amination. This approach allows for the creation of a large matrix of compounds from a single starting scaffold.

A practical example of this strategy is the parallel solution-phase synthesis of a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.com This study demonstrates how a pyrimidine carboxylic acid intermediate can be amidated in parallel with a series of amines to produce a library of compounds for biological evaluation. mdpi.com The generation of such libraries is instrumental in identifying new hit compounds and for the optimization of lead structures in drug discovery programs.

The use of building blocks like this compound in combinatorial synthesis facilitates the exploration of a vast chemical space, significantly increasing the probability of discovering novel molecules with desired biological activities.

Biochemical Interactions and Molecular Mechanisms in Vitro Research

Enzyme Inhibition and Modulation Studies

Research into the aminopyrimidine scaffold, a core component of 2-(5-Aminopyrimidin-2-yl)acetic acid, has identified it as a key pharmacophore in the inhibition of several enzyme classes.

Prolyl-4-hydroxylase (PHD): While direct inhibition by this compound is not documented, structurally related compounds are known inhibitors of prolyl 4-hydroxylase. For instance, pyridine-2-carboxylic acid derivatives, which share a similar nitrogen-containing heterocyclic ring with a carboxylic acid side chain, have been shown to inhibit PHD. nih.gov Specifically, 5-amide substituted pyridine-2-carboxylic acids were found to be effective inhibitors of the enzyme in vitro. nih.gov These inhibitors are often competitive with the co-substrate 2-oxoglutarate. nih.gov Another analogue, N-oxaloglycine, also acts as a competitive inhibitor of prolyl 4-hydroxylase. nih.gov

β-Glucuronidase: The discovery of potent β-glucuronidase inhibitors is an active area of research, as increased enzyme activity is linked to various pathologies. mdpi.comnih.gov A 2022 study on a series of twenty-seven synthetic 2-aminopyrimidine (B69317) derivatives demonstrated significant inhibitory activity against β-glucuronidase. mdpi.comnih.gov Although this compound was not in the tested series, the results strongly suggest the potential of this structural class. One derivative, compound 24 in the study, exhibited an IC₅₀ value of 2.8 ± 0.10 µM, which was substantially more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.comnih.gov Other analogs also showed significant to weak inhibition. mdpi.com

Casein Kinase 2 (CK2): CK2 is a serine/threonine protein kinase implicated in various cellular processes, making it a target for inhibitor development. nih.gov While direct data on this compound is unavailable, research on other heterocyclic scaffolds provides context. For example, compounds with a quinazoline (B50416) moiety have been identified as potential inhibitors of Plasmodium falciparum CK2α. nih.gov The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors, suggesting a potential mode of interaction with CK2. nih.gov

The mechanisms through which aminopyrimidine-based compounds interact with enzymes often involve precise binding within the active site, leading to modulation of catalytic activity.

β-Glucuronidase Interaction: For the 2-aminopyrimidine derivatives that inhibit β-glucuronidase, in silico docking studies have elucidated the binding mechanism. These studies predict that the potent inhibitory activity is dependent on the presence of donor or acceptor functionalities that form key interactions within the enzyme's active site. mdpi.comnih.gov The binding modes of these ligands are critical for their inhibitory effect. nih.gov

Prolyl-4-hydroxylase Interaction: For related pyridine-based inhibitors of prolyl 4-hydroxylase, the mechanism is competitive inhibition with respect to the alpha-ketoglutarate (B1197944) co-substrate. nih.gov This suggests that these compounds likely bind to the same active site pocket as the natural substrate, preventing the hydroxylation reaction from occurring. However, studies comparing N-oxaloglycine derivatives with pyridine-2,5-dicarboxylic acid suggest that even though both are competitive inhibitors, they may not bind in precisely the same way. nih.gov

Interactions with Biological Macromolecules and Molecular Targets

The structural features of this compound, particularly the aminopyrimidine ring, facilitate interactions with larger biological macromolecules like proteins and nucleic acids.

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to bind to the ATP-binding pocket of protein kinases. nih.gov This interaction is typically mediated by the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. nih.gov This hinge-binding capacity is a common feature of many approved kinase inhibitors. nih.gov While this scaffold can lead to a lack of selectivity, macrocyclization and other chemical modifications can enhance both potency and selectivity for specific kinases, such as EphA2 and GAK. nih.govgoogle.com

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibiotics. nih.govnih.govnih.gov While many inhibitors like fluoroquinolones target the DNA-enzyme complex, there is significant interest in developing new agents that bind to different sites. nih.govnih.gov

Compounds with related heterocyclic structures have been developed as inhibitors of these enzymes. For instance, a novel class of tricyclic pyrimidoindole GyrB/ParE inhibitors (TriBE inhibitors) is active against a range of Gram-negative pathogens. nih.gov These non-quinolone inhibitors target the ATPase domains (GyrB subunit in DNA gyrase and ParE subunit in topoisomerase IV) of the enzymes. nih.gov Other research has identified that a 4-benzoylthiosemicarbazide scaffold can be developed into an inhibitor targeting topoisomerase IV. researchgate.net These findings highlight the potential for heterocyclic compounds, including pyrimidine (B1678525) derivatives, to be developed as inhibitors of bacterial topoisomerases by targeting sites distinct from those of traditional antibiotics. researchgate.net

Investigation of Cellular Interactions in vitro for Mechanistic Insights (excluding therapeutic efficacy studies)

In vitro cellular assays provide crucial insights into the molecular mechanisms of a compound's action within a biological system. Studies on structurally related thienopyrimidines, which are purine (B94841) bioisosteres, offer a model for the potential cellular effects of this compound.

A study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates investigated their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The results showed that several of these compounds exhibited significant antiproliferative effects. Compound 2 in the study was particularly effective against the MCF-7 cell line, with an IC₅₀ of 4.3 ± 0.11 µg/mL. nih.gov Such studies, which measure direct effects on cell proliferation and viability, are fundamental for understanding how a compound interacts with cellular machinery to exert a biological effect, separate from its therapeutic potential. nih.gov

Data Tables

Table 1: In Vitro β-Glucuronidase Inhibition by 2-Aminopyrimidine Analogs Data sourced from a study on synthetic 2-aminopyrimidine derivatives, demonstrating the inhibitory potential of this chemical class. mdpi.comnih.gov

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound 24 | 2-Aminopyrimidine derivative | 2.8 ± 0.10 |

| Compound 8 | 2-Aminopyrimidine derivative | 72.0 ± 6.20 |

| Compound 9 | 2-Aminopyrimidine derivative | 126.43 ± 6.16 |

| Compound 23 | 2-Aminopyrimidine derivative | 257.0 ± 4.18 |

| Compound 22 | 2-Aminopyrimidine derivative | 300.25 ± 12.15 |

| D-saccharic acid 1,4-lactone | Standard Inhibitor | 45.75 ± 2.16 |

Table 2: Antiproliferative Activity of a Thieno[2,3-d]pyrimidine Analog Data from a study on a related heterocyclic compound against a breast cancer cell line. nih.gov

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 2 | MCF-7 (Human Breast Adenocarcinoma) | 4.3 ± 0.11 |

Materials Science and Optoelectronic Applications

Crystal Engineering and Cocrystallization Studies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In this context, aminopyrimidine derivatives are of great interest due to their capacity for forming robust hydrogen-bonding networks.

Research into the cocrystallization of aminopyrimidine derivatives with various carboxylic acids has been conducted to explore the reliability of specific supramolecular synthons. researchgate.net A synthon is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. When a carboxyl group interacts with an aminopyrimidine moiety, two common types of synthons that can form are the linear heterotetramer (LHT) and the heterotrimer (HT). researchgate.net Studies involving compounds like 2-aminopyrimidine (B69317) and 2-amino-4,6-dimethylpyrimidine (B23340) have shown that the LHT synthon is generally more dominant than the HT synthon. researchgate.netacs.org

The formation of these cocrystals or salts can often be predicted using the ΔpKa rule, which considers the difference in the acid dissociation constants (pKa) of the coforming molecules. researchgate.net The resulting solid forms are typically characterized using a suite of analytical techniques to confirm their structure and properties.

Table 1: Analytical Techniques in Cocrystal Characterization

| Technique | Purpose | Reference |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | To characterize the bulk crystalline phase of the material. | researchgate.net |

| Single Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of atoms and molecules in a single crystal. | researchgate.net |

| Fourier Transform Infrared Spectroscopy (FT-IR) | To identify functional groups and study hydrogen-bonding interactions. | researchgate.net |

These studies aim to understand the robustness of the acid-aminopyrimidine synthon and how its behavior changes with modifications to the pyrimidine (B1678525) ring, which is fundamental to designing new materials with tailored properties. researchgate.net

Applications in Optoelectronic Materials: Nonlinear Optical (NLO) Properties of Cocrystals

Organic molecules with delocalized π-electron systems, such as 2-aminopyrimidine and its derivatives, are promising candidates for nonlinear optical (NLO) materials. mdpi.com These materials can alter the properties of light passing through them and are essential for technologies like frequency conversion and optical switching. A key goal in the crystal engineering of NLO materials is to arrange these molecules in a non-centrosymmetric crystal lattice, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). mdpi.comresearchgate.net

A successful strategy has been the cocrystallization of 2-aminopyrimidine (2-AMP) with boric acid. This approach has yielded two distinct molecular cocrystals: a non-centrosymmetric trigonal form, (2-AMP)₃(H₃BO₃)₂, and a centrosymmetric monoclinic form, 2-AMP(H₃BO₃)₂. mdpi.comresearchgate.net

The formation of these materials as cocrystals containing neutral molecules is consistent with the "pKa rule," as the difference between the pKa of 2-aminopyrimidine (pKa = 3.54) and the first pKa of boric acid (pKa = 9.24) is less than -1. mdpi.com

Table 2: Properties of 2-Aminopyrimidine-Boric Acid Cocrystals

| Property | (2-AMP)₃(H₃BO₃)₂ | 2-AMP(H₃BO₃)₂ | Reference |

|---|---|---|---|

| Crystal System | Trigonal | Monoclinic | mdpi.comresearchgate.net |

| Space Group | P3₂21 | C2/c | mdpi.comresearchgate.net |

| Symmetry | Non-centrosymmetric | Centrosymmetric | mdpi.comresearchgate.net |

| SHG Efficiency | 0.35 × KDP (Potassium Dihydrogen Phosphate) | N/A (centrosymmetric) | researchgate.net |

The non-centrosymmetric (2-AMP)₃(H₃BO₃)₂ cocrystal exhibits a notable SHG efficiency, measured to be 0.35 times that of the standard NLO material KDP when tested with an 800 nm laser. researchgate.net This finding highlights the potential of using crystal engineering to design novel, highly effective NLO materials. mdpi.com The research demonstrates that incorporating the 2-aminopyrimidine moiety into a suitable crystal structure while keeping it as a neutral molecule is a key objective for creating NLO-active materials. mdpi.com

Photostabilization Properties in Polymer Systems Utilizing 2-Aminopyrimidine Derivatives

The durability of polymeric materials, especially when used outdoors, is often compromised by photodegradation caused by ultraviolet (UV) radiation. nih.gov To counteract this, UV stabilizers are added to polymers. These additives work through various mechanisms, including absorbing harmful UV radiation, deactivating excited states, decomposing hydroperoxides, and scavenging free radicals. researchgate.net

Derivatives of 2-aminopyrimidine are among the heterocyclic compounds that can be used to enhance the photostability of polymers such as polyvinyl chloride (PVC). nih.gov The photodegradation of PVC is an autocatalytic process involving dechlorination, which leads to the formation of polyene structures within the polymer backbone, ultimately causing material failure. nih.govresearchgate.net

The effectiveness of these stabilizers is evaluated by monitoring changes in the polymer's physical and chemical properties after exposure to UV irradiation.

Table 3: Methods for Evaluating Polymer Photostability

| Evaluation Method | Parameter Measured | Reference |

|---|---|---|

| Infrared Spectroscopy | Changes in functional groups (e.g., formation of carbonyl, hydroxyl groups). | nih.gov |

| Weight Loss Measurement | Loss of volatile degradation products. | nih.gov |

| Molecular Weight Determination | Chain scission leading to a decrease in molecular weight. | nih.gov |

Additives based on heterocyclic structures can provide significant improvements in the photostability of polymers even at low concentrations, such as 0.5% by weight. nih.gov These UV absorbers must be compatible with the polymer, stable, and capable of dissipating the absorbed UV energy harmlessly as heat. nih.gov The use of 2-aminopyrimidine derivatives and related compounds as photostabilizers is a critical area of research for extending the service life of polymeric materials in various applications. nih.govresearchgate.net

Advanced Analytical Research Methodologies for 2 5 Aminopyrimidin 2 Yl Acetic Acid Studies

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of pyrimidine (B1678525) derivatives due to its high resolution and sensitivity. researchgate.net For a polar compound like "2-(5-Aminopyrimidin-2-yl)acetic acid," which contains both acidic (carboxylic acid) and basic (amino group) functionalities, reversed-phase HPLC is a particularly suitable technique.

The separation is typically achieved using C8 or C18 silica (B1680970) gel columns. researchgate.net The choice of the mobile phase is critical and often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a key parameter to control the ionization state of the analyte and thus its retention on the column. For zwitterionic compounds, careful pH control is necessary to achieve optimal separation and peak shape. helixchrom.com

Quantitative analysis is performed using a UV detector, as pyrimidine derivatives typically exhibit strong absorbance in the UV region. researchgate.netsielc.com For purity assessment, a photodiode array (PDA) detector is often employed to check for peak purity and to identify any co-eluting impurities. The limit of detection (LOD) for similar aminopyridine compounds has been reported in the range of tens of nanograms per milliliter, highlighting the sensitivity of HPLC methods. cmes.org

Below are representative tables detailing typical HPLC methods that could be adapted for the analysis of "this compound," based on established methods for related compounds.

Table 1: Representative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Method for Quantitative Analysis

| Parameter | Condition |

|---|---|

| Column | C8, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase | Isocratic: 20 mM Phosphate buffer (pH 6.5) / Methanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

Spectroscopic Methods for Reaction Monitoring and Kinetic Studies (e.g., Time-resolved Fluorescence Spectroscopy)

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions involving "this compound" and for studying the kinetics of these reactions. The inherent fluorescent properties of many pyrimidine derivatives make fluorescence spectroscopy a particularly powerful tool. nih.gov

Time-resolved fluorescence (TRF) spectroscopy can provide detailed insights into the molecular environment and dynamic processes. mdpi.com This technique measures the decay of fluorescence intensity over time after excitation by a pulse of light. Changes in the fluorescence lifetime of a molecule can indicate its binding to other molecules, conformational changes, or its release from a delivery system. nih.gov For instance, the progress of a reaction where "this compound" is consumed or modified could be monitored in real-time by observing changes in its fluorescence lifetime or the appearance of a new fluorescent species. nih.gov

Kinetic studies of enzymatic reactions or other chemical transformations can be performed by monitoring the change in fluorescence intensity or wavelength over time. jasco-global.com For example, if "this compound" or its reaction product is fluorescent, the initial reaction rates can be determined at various substrate concentrations to calculate key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

The following tables outline hypothetical parameters for a time-resolved fluorescence spectroscopy experiment and a fluorescence-based kinetic assay for a reaction involving a fluorescent pyrimidine derivative.

Table 3: Representative Parameters for Time-Resolved Fluorescence Spectroscopy

| Parameter | Setting |

|---|---|

| Excitation Wavelength | 340 nm |

| Emission Wavelength | 450 nm |

| Pulse Width | < 1 ns |

| Time Window | 0 - 100 ns |

| Detector | Time-Correlated Single Photon Counting (TCSPC) |

| Data Analysis | Multi-exponential decay fitting |

Table 4: Representative Parameters for a Fluorescence-Based Kinetic Assay

| Parameter | Condition |

|---|---|

| Excitation Wavelength | 360 nm |

| Emission Wavelength | 470 nm |

| Temperature | 37 °C |

| Reaction Buffer | 50 mM Tris-HCl, pH 7.4 |

| Data Acquisition | Fluorescence intensity measured every 10 seconds for 10 minutes |

| Kinetic Model | Michaelis-Menten kinetics |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(5-Aminopyrimidin-2-yl)acetic acid?

Methodological Answer:

- Stepwise Coupling: Begin with functionalizing 5-aminopyrimidine at the 2-position via nucleophilic substitution or cross-coupling reactions. Introduce the acetic acid moiety using alkylation or carboxymethylation reagents (e.g., bromoacetic acid derivatives).

- Protection-Deprotection: Protect the 5-amino group with acid-labile groups (e.g., Boc or Fmoc) to prevent side reactions during carboxylation. Deprotect under mild acidic conditions (e.g., TFA for Boc) .

- Purification: Use recrystallization from ethanol/water mixtures or reverse-phase chromatography (C18 columns, acetonitrile/water gradient) to isolate the product.

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer:

- Spectroscopic Techniques:

- 1H/13C NMR: Assign peaks for the pyrimidine ring (δ 8.0–9.0 ppm for aromatic protons) and acetic acid moiety (δ 3.5–4.5 ppm for CH2, δ 12–13 ppm for COOH).

- FTIR: Confirm carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹).

- Chromatography: Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Q. What experimental precautions are critical for handling this compound?

Methodological Answer:

- Stability: Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the aminopyrimidine ring .

- Safety: Use PPE (gloves, goggles) due to potential respiratory and skin irritation hazards. Refer to safety data sheets for related aminopyrimidine derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of this compound co-crystals?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution: Employ SHELXT for phase determination via intrinsic phasing and SHELXL for refinement. Analyze hydrogen-bond motifs (e.g., R₂²(8) patterns between the carboxylic acid and aminopyrimidine groups) .

- Visualization: Generate ORTEP-3 diagrams to illustrate intermolecular interactions and packing efficiency .

Q. What computational methods predict the thermochemical properties of this compound?

Methodological Answer:

- DFT Calculations: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute bond dissociation energies, ionization potentials, and proton affinities. Validate against experimental thermochemical data .

- Solvation Effects: Apply the COSMO model to simulate aqueous solubility and pKa values of the carboxylic acid group .

Q. How do supramolecular interactions influence the biological activity of this compound derivatives?

Methodological Answer:

- Co-crystal Screening: Co-crystallize with biologically relevant partners (e.g., indole derivatives) to study π-π stacking and hydrogen-bonding interactions. Use PXRD to confirm phase purity .

- Binding Assays: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity for target proteins (e.g., kinases or nucleic acid-binding proteins) .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic analyses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.